molecular formula C12H8BCl B3180121 9-Chloro-9-borafluorene CAS No. 13059-59-1

9-Chloro-9-borafluorene

Cat. No.: B3180121
CAS No.: 13059-59-1
M. Wt: 198.46 g/mol
InChI Key: CWLYMXHRDXEBBF-UHFFFAOYSA-N
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Description

9-Chloro-9-borafluorene is a boron-containing heterocyclic compound characterized by a tricyclic system with a central BC4 ring and two fused arene groups. This compound is a derivative of 9-borafluorene, where a chlorine atom is bonded to the boron center. The unique structure of this compound imparts interesting photophysical properties and significant Lewis acidity, making it a valuable compound in various scientific and industrial applications .

Mechanism of Action

The mechanism of action of 9-Chloro-9-borafluorene involves several steps. The first step is the alkyne insertion into a B-C bond of borafluorene (1,2-carboboration), which gives borepin, a boron-containing seven-membered-ring compound . The second step, oxidative deborylation/C-C coupling, is caused by a one-electron oxidation of the borepin derivative, affording a phenanthrene framework .

Future Directions

9-Chloro-9-borafluorene has potential uses in organic electronics due to its π-conjugated systems . It can be used to synthesize extended π-conjugated molecules, which are useful for a wide variety of applications including organic electronics . Future research may focus on exploring these applications and improving the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-9-borafluorene typically involves the thermolysis of dialkyl or diaryl-2-biphenylboranes. The process releases an alkane and yields 9-borafluorene, which is then treated with boron trichloride to produce this compound . Another method involves the formation of a reactive borylene intermediate by treating 2,6-Mes2C6H3BCl2 with lithium metal, followed by C–C σ bond insertion to yield 9-borafluorene .

Industrial Production Methods: Industrial production of this compound may utilize transmetalation reactions that involve heteroatoms in the 9-position. This method has been successful with metals such as magnesium, mercury, tin, and silicon, providing good yields and tolerance to substitution .

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-9-borafluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of 9-borafluorene, which can be further utilized in different applications .

Properties

IUPAC Name

5-chlorobenzo[b][1]benzoborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BCl/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLYMXHRDXEBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2C3=CC=CC=C31)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Chloro-9-borafluorene
Reactant of Route 2
9-Chloro-9-borafluorene
Reactant of Route 3
9-Chloro-9-borafluorene
Reactant of Route 4
9-Chloro-9-borafluorene
Reactant of Route 5
9-Chloro-9-borafluorene
Reactant of Route 6
9-Chloro-9-borafluorene

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